molecular formula C10H14N2O4 B12795492 1-(t-2,t-3-Dihydroxymethyl-r-1-cyclopropyl)thymine CAS No. 132487-15-1

1-(t-2,t-3-Dihydroxymethyl-r-1-cyclopropyl)thymine

Cat. No.: B12795492
CAS No.: 132487-15-1
M. Wt: 226.23 g/mol
InChI Key: XESNPUIEMJHYRT-DHBOJHSNSA-N
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Description

2,3-Dihydroxycyclopropylpropylamine (2,3-diOHCH2CyPrT) is a compound with the molecular formula C10H14N2O4. It contains a three-membered cyclopropyl ring and two hydroxyl groups, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxycyclopropylpropylamine typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate alkene followed by functional group modifications to introduce the hydroxyl and amine groups. The reaction conditions often require the use of catalysts such as silica nanoparticles, which have shown exceptional catalytic activity in similar reactions . The process is usually carried out under solvent-free conditions to enhance environmental sustainability.

Industrial Production Methods

Industrial production of 2,3-dihydroxycyclopropylpropylamine may involve large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxycyclopropylpropylamine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, secondary alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dihydroxycyclopropylpropylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydroxycyclopropylpropylamine involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxypropylamine: Similar structure but lacks the cyclopropyl ring.

    Cyclopropylamine: Contains the cyclopropyl ring but lacks the hydroxyl groups.

    2,3-Dihydroxycyclopropylmethane: Similar structure but with a different alkyl chain length.

Uniqueness

2,3-Dihydroxycyclopropylpropylamine is unique due to the presence of both the cyclopropyl ring and the hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .

Properties

CAS No.

132487-15-1

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1-[(2S,3R)-2,3-bis(hydroxymethyl)cyclopropyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O4/c1-5-2-12(10(16)11-9(5)15)8-6(3-13)7(8)4-14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7+,8?

InChI Key

XESNPUIEMJHYRT-DHBOJHSNSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2[C@@H]([C@@H]2CO)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C2CO)CO

Origin of Product

United States

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